molecular formula C18H18N2O4 B1680928 Scriptaid CAS No. 287383-59-9

Scriptaid

Cat. No. B1680928
M. Wt: 326.3 g/mol
InChI Key: JTDYUFSDZATMKU-UHFFFAOYSA-N
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Description

Scriptaid is a histone deacetylase (HDAC) inhibitor . It enhances global acetylation of histones, improves transcriptional activity and protein expression, inhibits tumor growth, decreases telomerase activity, and stimulates glioma cell apoptosis .


Synthesis Analysis

Scriptaid has been researched for its protective effects against traumatic brain injury via modulation of PTEN and AKT pathway . It has also been found to decrease DNA Methyltransferase 1 expression by induction of MicroRNA-152 expression in porcine somatic cell nuclear transfer embryos .


Molecular Structure Analysis

Scriptaid shares a similar chemical structure with several other hydroxamic acid-containing HDAC inhibitors. It consists of a hydroxamic acid group, an aliphatic chain, and an aromatic cap at the other end .


Chemical Reactions Analysis

Scriptaid acts as a histone deacetylase inhibitor . It was one of the first compounds discovered via high-throughput screening that acts at this target .


Physical And Chemical Properties Analysis

Scriptaid has a molecular formula of C18H18N2O4 and a molecular weight of 326.35 .

Scientific Research Applications

Enhancing Language Learning through Script-based Tracking

Applications in Marketing Science

Innovation is a critical issue in business research, and J. Hauser, G. Tellis, and A. Griffin's review integrates various research traditions on innovation relevant to marketing science. The study identifies 16 topics under five research fields: consumer response to innovation, organizations and innovation, market entry strategies, prescriptive techniques for product development processes, and strategies for defending against market entry. This comprehensive review synthesizes key concepts, challenges, and applications in innovation, offering insights into its impact on marketing science (Hauser, Tellis, & Griffin, 2006).

Space-Time Modelling in Archaeology

T. McLaughlin's paper showcases the application of space-time modeling in archaeology, using open-source scripts for calibrating radiocarbon dates and modeling them in space and time. The study demonstrates the application through case studies, including the spread of the Neolithic in Europe and the impact of climate change on cultural change in Late Bronze Age/Early Iron Age Ireland. This approach highlights an emerging trend in archaeology as a data-driven discipline (McLaughlin, 2018).

Enhancing Expert Systems Development

S. Miah and Hussein Genemo explore the use of design science research (DSR) to improve expert systems (ES) development. The study investigates DSR's application in ES design by reviewing ES development literature and comparing it with DSR components. A new DSR approach for designing specific ES is proposed, demonstrating how design knowledge can assist ES designers and researchers in addressing complex problems (Miah & Genemo, 2016).

Public Participation in Scientific Research

Jennifer Shirk et al. review the role of public participation in scientific research (PPSR), integrating work from various fields. The study describes three predominant models of PPSR and suggests that project outcomes are influenced by the degree and quality of public participation in the research process. This framework supports deliberate design of PPSR efforts to enhance their outcomes for scientific research, individual participants, and social-ecological systems (Shirk et al., 2012).

Safety And Hazards

Scriptaid should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Scriptaid itself was never developed for medical applications, but it led to the development of structurally related drugs such as vorinostat, which have been accepted into clinical use . More recent research has found Scriptaid to be useful in other applications such as cloning and research into regulation of metabolism . As Scriptaid offers long-lasting neuronal and behavioral protection, even when delivered 12 h after controlled cortical impact, it is an excellent new candidate for the effective clinical treatment of TBI .

properties

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-15(19-24)10-2-1-3-11-20-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(20)23/h4-9,24H,1-3,10-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDYUFSDZATMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274458
Record name scriptaid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scriptaid

CAS RN

287383-59-9
Record name Scriptaid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287383599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scriptaid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17053
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name scriptaid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCRIPTAID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ8CD8BSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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